molecular formula C12H10N2OS B2909609 4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine CAS No. 940803-12-3

4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine

Cat. No.: B2909609
CAS No.: 940803-12-3
M. Wt: 230.29
InChI Key: YQIBGMWRJLMDLB-UHFFFAOYSA-N
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Description

4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine is a chemical compound with the molecular formula C12H10N2OS and a molecular weight of 230.29 g/mol . This molecule is a hybrid structure incorporating two privileged pharmacophores: a 3-methylbenzofuran moiety and a 2-aminothiazole ring. The benzofuran scaffold is extensively studied in medicinal chemistry and is recognized as a fundamental structural unit in numerous biologically active natural products and synthetic materials . Benzofuran derivatives display a diverse array of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties . The 2-aminothiazole ring is another significant heterocycle in drug discovery, frequently serving as a key building block in the development of novel bioactive molecules. The specific integration of these two rings makes this compound a promising scaffold for the synthesis of new chemical entities in antimicrobial and antibreast cancer research . Researchers can utilize this compound as a core intermediate to explore structure-activity relationships (SAR), particularly in the development of DNA gyrase inhibitors or other targeted therapeutic agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

4-(3-methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-7-8-4-2-3-5-10(8)15-11(7)9-6-16-12(13)14-9/h2-6H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIBGMWRJLMDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of 3-Methyl-1-benzofuran-2-carbaldehyde: This intermediate is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazole Ring Formation: The 3-Methyl-1-benzofuran-2-carbaldehyde is then reacted with thioamide derivatives under reflux conditions to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Schiff Base Formation via Condensation Reactions

The primary amine group (-NH₂) readily reacts with aromatic aldehydes to form Schiff bases (azomethines), serving as intermediates for further functionalization.

Experimental Protocol

  • Reactants : 4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine + substituted aromatic aldehydes (e.g., benzaldehyde, 4-fluorobenzaldehyde).
  • Conditions : Reflux in ethanol (2–4 hours), catalytic acetic acid .
  • Workup : Neutralization with sodium acetate, recrystallization from ethanol .

Key Findings

Derivative (R)Yield (%)IR Bands (cm⁻¹)Application
Benzylidene68.43315 (–NH₂), 1660 (C=N)Antioxidant
4-Fluorophenyl74.32979 (Ar–H), 1235 (C–O–C)Antimicrobial

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine bond (C=N) .

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring participates in electrophilic substitution, particularly at the 4- and 5-positions, mediated by electron-donating/withdrawing substituents.

Example: Bromoacetylbenzofuran Coupling

  • Reactants : 1-(1-Benzofuran-2-yl)-2-bromoethanone + thiourea .
  • Conditions : Reflux in ethanol (2 hours), room-temperature neutralization.
  • Product : this compound (yield: 62.4–74.3%) .

Key Spectral Data :

  • ¹H NMR : δ 5.60–7.54 (aromatic protons), δ 5.74 (thiazolyl protons) .
  • IR : 681 cm⁻¹ (C–S stretch), 1607 cm⁻¹ (aromatic C=C) .

Cyclization to Thiazolidin-4-one Derivatives

The amine reacts with chloroacetyl chloride to form thiazolidin-4-one derivatives, enhancing bioactivity.

Protocol

  • Step 1 : Condensation with chloroacetyl chloride in dry DMF .
  • Step 2 : Cyclization via intramolecular nucleophilic attack, forming a five-membered ring .

Biological Relevance :

  • Derivatives exhibit antimicrobial activity (MIC: 0.5–7.0 µg/mL against S. aureus and E. coli) .
  • Analgesic activity confirmed in rodent models .

Formation of Heterocyclic Hybrids

The compound acts as a precursor for hybrid scaffolds, such as benzofurobenzofurans, through coupling reactions.

Reactivity with Isothiocyanates

Reaction with phenyl isothiocyanate generates thiourea intermediates, pivotal for synthesizing thiazol-2(3H)-imines .

Mechanistic Pathway:

  • Thiourea formation via amine-isothiocyanate coupling .
  • Tautomerization and cyclization to yield thiazol-2(3H)-imines .

Crystallographic Data :

  • Intermolecular Interactions : C–H···N hydrogen bonds, π–π stacking between benzofuran and thiazole rings .
  • Hirshfeld Surface Analysis : 12–15% contribution from H···O/N contacts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related thiazol-2-amines, focusing on substituent effects, synthesis yields, and biological activities.

Anthelmintic and Antibacterial Activity
  • N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Demonstrated potent anthelmintic activity (IC₅₀ = 12 µM) and antibacterial efficacy against S. aureus (MIC = 8 µg/mL) .
  • 4-Phenyl-5-(phenyldiazenyl)-1,3-thiazol-2-amine : Used in photoinduced birefringence studies, indicating applications in materials science .
Anticancer Potential
  • MortaparibMild : A triazole-thiazole hybrid, inhibits Mortalin and PARP1, showing promise in cancer therapy .
  • 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine : Marketed as a bioactive building block (97% purity) for drug discovery .

Structural-Activity Relationship (SAR) Insights :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antimicrobial potency but may reduce solubility .
  • Bulkier substituents (e.g., adamantyl in ) improve target selectivity but complicate synthesis.
  • The benzofuran moiety in the target compound could mimic benzothiazole’s π-π stacking interactions in enzyme binding, though its methyl group may alter steric effects .

Physicochemical Properties

Property 4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine (Predicted) 4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine
Molecular Weight ~267 g/mol 232.34 g/mol 212.22 g/mol
Solubility Low in H₂O; moderate in DMSO/CHCl₃ Slight in DMSO/CHCl₃ Not reported
Melting Point N/A N/A 204–206°C (analog in )

Key Observations :

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